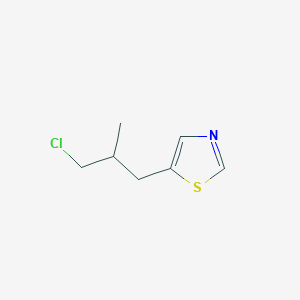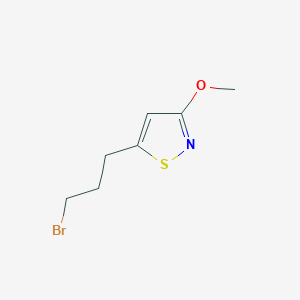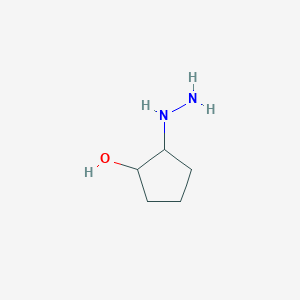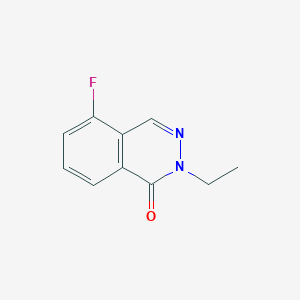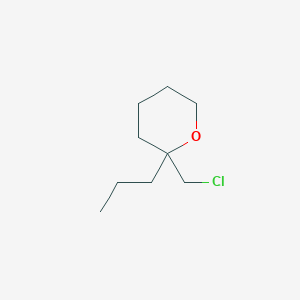
2-(Chloromethyl)-2-propyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-propyloxane is an organic compound that belongs to the class of oxanes, which are six-membered ring ethers. This compound is characterized by the presence of a chloromethyl group attached to the second carbon of the oxane ring, along with a propyl group on the same carbon. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-propyloxane typically involves the chloromethylation of 2-propyloxane. One common method is the reaction of 2-propyloxane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-propyloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or alcohols.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN₃) for azide substitution, and thiourea for thiol substitution. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiols, and amines.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include alkanes and alkenes.
Scientific Research Applications
2-(Chloromethyl)-2-propyloxane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-propyloxane involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction leads to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, which further diversify its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2-methyloxane: Similar structure but with a methyl group instead of a propyl group.
2-(Chloromethyl)-2-ethyloxane: Similar structure but with an ethyl group instead of a propyl group.
2-(Chloromethyl)-2-butylxane: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
2-(Chloromethyl)-2-propyloxane is unique due to the specific combination of the chloromethyl and propyl groups on the oxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H17ClO |
|---|---|
Molecular Weight |
176.68 g/mol |
IUPAC Name |
2-(chloromethyl)-2-propyloxane |
InChI |
InChI=1S/C9H17ClO/c1-2-5-9(8-10)6-3-4-7-11-9/h2-8H2,1H3 |
InChI Key |
VTVIKNCREGNRRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


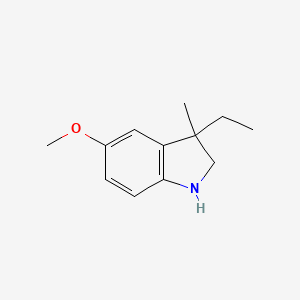

![tert-butyl N-[3-(4-fluorophenyl)-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B13196438.png)

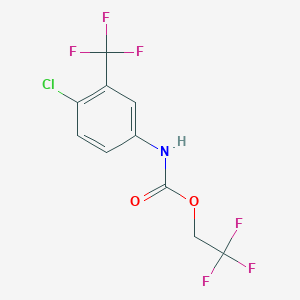

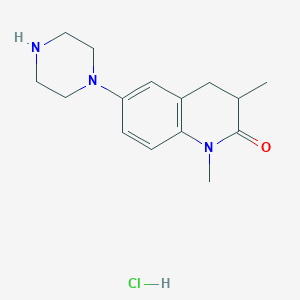
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)
![2-[4-(Benzyloxy)phenyl]-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13196471.png)
